4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1429419-56-6
VCID: VC14660828
InChI: InChI=1S/C6H9FN4O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,1-2,8H2,(H2,9,12)
SMILES:
Molecular Formula: C6H9FN4O
Molecular Weight: 172.16 g/mol

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

CAS No.: 1429419-56-6

Cat. No.: VC14660828

Molecular Formula: C6H9FN4O

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide - 1429419-56-6

Specification

CAS No. 1429419-56-6
Molecular Formula C6H9FN4O
Molecular Weight 172.16 g/mol
IUPAC Name 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C6H9FN4O/c7-1-2-11-3-4(8)5(10-11)6(9)12/h3H,1-2,8H2,(H2,9,12)
Standard InChI Key KSDKHCCGTRGFRD-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NN1CCF)C(=O)N)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has the molecular formula C₆H₉FN₄O and a molecular weight of 172.16 g/mol . The compound’s IUPAC name, 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide, reflects its substitution pattern: a pyrazole ring with amino (-NH₂) and carboxamide (-CONH₂) groups at positions 4 and 3, respectively, and a 2-fluoroethyl (-CH₂CH₂F) moiety at position 1 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉FN₄O
Molecular Weight172.16 g/mol
CAS Registry Number1429419-56-6
SMILES NotationC1=C(C(=NN1CCF)C(=O)N)N

The fluorine atom at the ethyl chain’s terminal position enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs.

Spectral Characterization

Structural confirmation of this compound relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ¹H NMR spectrum typically shows signals for the pyrazole ring protons (δ 6.5–7.5 ppm), the 2-fluoroethyl group’s methylene protons (δ 3.5–4.5 ppm), and the amino/carboxamide protons (δ 5.0–6.0 ppm) . ¹⁹F NMR reveals a distinct singlet near δ -220 ppm for the fluorine atom . High-resolution MS data confirm the molecular ion peak at m/z 172.16 .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves multi-step reactions starting from simpler pyrazole precursors. A common strategy employs Michael-type addition followed by cyclization, as demonstrated in analogous pyrazole syntheses .

Example Protocol:

  • Starting Materials: (Ethoxymethylene)malononitrile and 2-fluoroethylhydrazine.

  • Reaction Conditions: Reflux in ethanol or trifluoroethanol (TFE) under nitrogen .

  • Key Step: Cyclization via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of malononitrile, forming the pyrazole ring .

Table 2: Solvent Optimization for Pyrazole Synthesis

SolventReaction Time (h)Yield (%)
Ethanol484
TFE493
Methanol468
THF447

Trifluoroethanol (TFE) maximizes yield (93%) due to its polar aprotic nature, which stabilizes intermediates .

Regioselectivity and Purification

The reaction exhibits exclusive regioselectivity for the 4-amino-1-substituted product, avoiding regioisomeric mixtures . Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Fluorine Role: The 2-fluoroethyl group increases metabolic stability by resisting cytochrome P450 oxidation.

  • Carboxamide Group: Enhances water solubility and target binding affinity via hydrogen bonding .

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

  • Bioavailability: Fluorination improves oral absorption (predicted LogP = 1.2).

  • Metabolism: Hepatic oxidation to 4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxamide, followed by glucuronidation .

Toxicity Considerations

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest low systemic toxicity, though chronic exposure risks remain unstudied.

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: For COX-2 inhibitors with reduced gastrointestinal toxicity.

  • Antibiotic Adjuvant: Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

Agricultural Uses

  • Herbicide Intermediate: Functionalization to triazole derivatives enhances phytotoxic activity .

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